

Application Notes and Protocols: 2-Phenylmalononitrile as a Reagent for Cyanation Reactions

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Compound of Interest

Compound Name: 2-Phenylmalononitrile

Cat. No.: B051526

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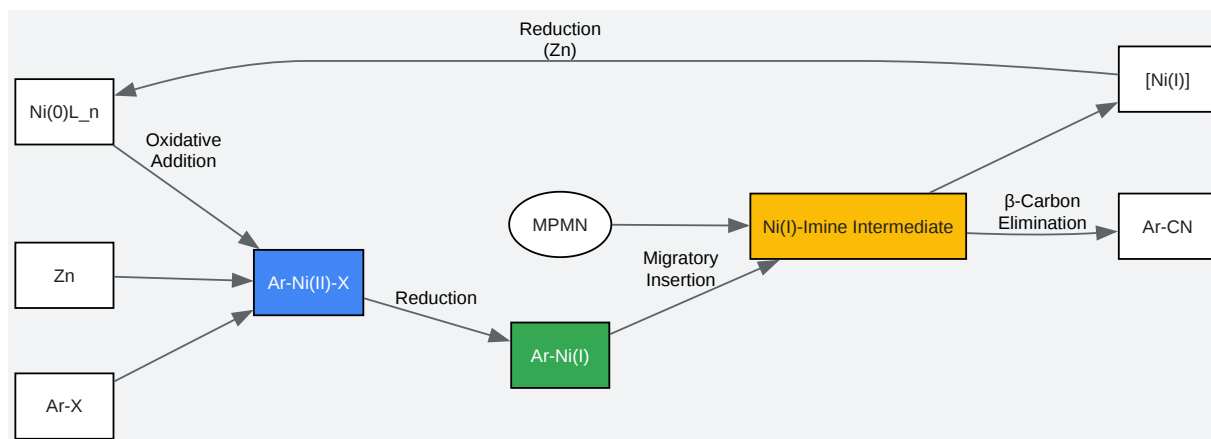
These application notes provide a comprehensive overview of the use of **2-phenylmalononitrile** and its derivatives, particularly 2-methyl-**2-phenylmalononitrile** (MPMN), as effective reagents for cyanation reactions. These compounds have emerged as valuable, bench-stable, and safer alternatives to traditional, highly toxic cyanating agents. The primary application highlighted is the nickel-catalyzed cyanation of aryl (pseudo)halides, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals.

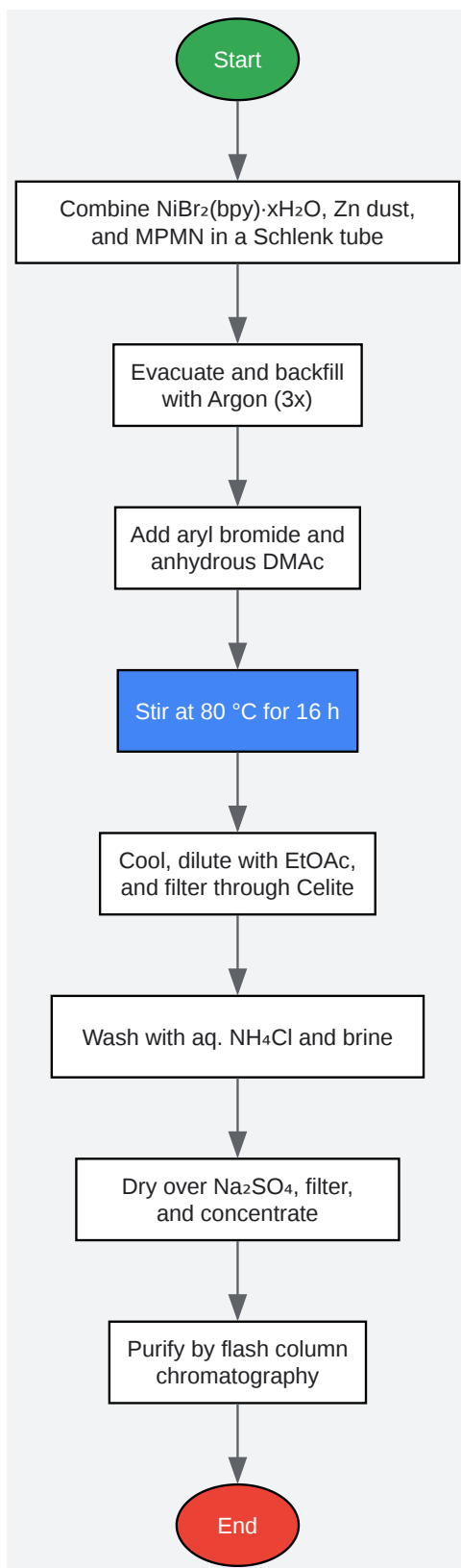
Nickel-Catalyzed Reductive Cyanation of Aryl (Pseudo)halides

2-Methyl-**2-phenylmalononitrile** (MPMN) serves as an excellent electrophilic cyanide source in the nickel-catalyzed reductive coupling for the synthesis of a wide array of benzonitriles from aryl (pseudo)halides.[1][2][3] This method is distinguished by its use of a carbon-bound cyanide reagent that circumvents the release of free cyanide, thereby preventing catalyst poisoning and enhancing safety.[3]

Reaction Principle and Mechanism

The reaction proceeds via a Ni(0)/Ni(I)/Ni(II) catalytic cycle. The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, followed by reduction to a Ni(I)-aryl intermediate. This intermediate then undergoes migratory insertion with MPMN, leading to a Ni(I)-bound imine intermediate. Subsequent β -carbon elimination releases the desired aryl nitrile product and regenerates the active nickel catalyst.[2][4] The addition of sodium bromide has been shown to be crucial for facilitating the oxidative addition of more challenging substrates like aryl chlorides.[1][3]





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